molecular formula C11H11BrOS2 B13425169 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 39580-38-6

1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No.: B13425169
CAS No.: 39580-38-6
M. Wt: 303.2 g/mol
InChI Key: IQJVXCIYYQAIKL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 3,3-bis(methylsulfanyl)propionaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base or catalyst.

Major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted aromatic compounds .

Scientific Research Applications

1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit monoamine oxidase and acetylcholinesterase enzymes. This inhibition helps in reducing oxidative stress and preventing neuronal degeneration .

Comparison with Similar Compounds

1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

Properties

CAS No.

39580-38-6

Molecular Formula

C11H11BrOS2

Molecular Weight

303.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C11H11BrOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3

InChI Key

IQJVXCIYYQAIKL-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC(=O)C1=CC=C(C=C1)Br)SC

Origin of Product

United States

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